molecular formula C20H32N2O3 B5673248 2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol

2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol

Cat. No.: B5673248
M. Wt: 348.5 g/mol
InChI Key: JFVZMKNWBZKHPN-UHFFFAOYSA-N
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Description

2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxyethoxy and phenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.

    Introduction of Hydroxyethoxy Group: The hydroxyethoxy group is added through an etherification reaction using ethylene glycol and a suitable base such as sodium hydride.

    Final Assembly: The final compound is assembled by reacting the substituted piperazine with 3-methylbut-2-enyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and hydroxyethoxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or hydroxyethoxy derivatives.

Scientific Research Applications

2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and phenyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar hydroxyethoxy and phenyl groups but differing in the core structure.

    1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propan-1-one: Another compound with hydroxyethoxy and phenyl groups, used in different applications.

Uniqueness

2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is unique due to its piperazine core, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-[[4-(2-hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-17(2)7-9-22-11-10-21(16-19(22)8-12-23)15-18-3-5-20(6-4-18)25-14-13-24/h3-7,19,23-24H,8-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVZMKNWBZKHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)OCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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